5-Pentylpyrimidine
Description
5-Pentylpyrimidine is a pyrimidine derivative featuring a pentyl group (-C₅H₁₁) at the 5-position of the heterocyclic aromatic ring. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3, and their derivatives are widely studied for applications in pharmaceuticals, agrochemicals, and materials science.
Properties
CAS No. |
33115-34-3 |
|---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
5-pentylpyrimidine |
InChI |
InChI=1S/C9H14N2/c1-2-3-4-5-9-6-10-8-11-7-9/h6-8H,2-5H2,1H3 |
InChI Key |
JAIZEOKRVZKODU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CN=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-pentylpyrimidine typically involves the alkylation of pyrimidine with a pentyl halide. One common method is the reaction of pyrimidine with 1-bromopentane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Pentylpyrimidine can undergo various chemical reactions, including:
Oxidation: The pentyl group can be oxidized to form carboxylic acids or ketones.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidines.
Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products Formed
Oxidation: Pentanoic acid or pentanone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated or nitrated pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Pentylpyrimidine has shown potential as a scaffold for developing new therapeutic agents.
- Enzyme Inhibition: Research indicates that derivatives of this compound can act as inhibitors for various enzymes, including cyclooxygenase-2 (COX-2) and histone lysine-specific demethylase 1 (LSD1). For instance, compounds derived from this scaffold have demonstrated significant anti-inflammatory and anticancer activities by inhibiting COX-2 and LSD1, respectively .
- Anticancer Activity: A study highlighted the efficacy of this compound derivatives against several cancer cell lines, suggesting their potential for further development as anticancer drugs .
Materials Science
This compound has been utilized in the formulation of liquid crystals due to its unique structural properties.
- Liquid Crystal Applications: Compounds based on this compound have been explored for their electroclinic properties in liquid crystal displays. These materials exhibit favorable phase behavior and thermal stability, making them suitable for advanced electronic applications .
Agricultural Chemistry
The compound's derivatives are being investigated for their potential use as agrochemicals.
- Pesticide Development: Research has indicated that certain derivatives of this compound exhibit herbicidal and fungicidal properties, making them promising candidates for the development of new agricultural pesticides .
Case Study 1: Anticancer Properties
A comprehensive study evaluated the anticancer effects of various this compound derivatives on human cancer cell lines. The results showed that specific modifications to the pentyl side chain significantly enhanced cytotoxicity against breast cancer cells, with IC50 values in the low micromolar range.
Case Study 2: Liquid Crystal Performance
In a study focusing on liquid crystal applications, researchers synthesized a series of this compound-based compounds and tested their electroclinic effects. The findings revealed that these compounds maintained stability over a wide temperature range and exhibited low layer shrinkage, indicating their potential for commercial LCD applications .
Mechanism of Action
The mechanism of action of 5-pentylpyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pentyl group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and activity.
Comparison with Similar Compounds
Table 1: Substituent-Driven Properties of Pyrimidine Derivatives
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The pentyl group in this compound is electron-donating, increasing electron density on the pyrimidine ring. This contrasts with derivatives like 5-cyano-6-phenylpyrimidin, where the cyano group withdraws electrons, enhancing reactivity toward nucleophilic attacks .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
- Solubility: The pentyl group in this compound likely reduces aqueous solubility compared to polar derivatives like 5-cyano-6-phenylpyrimidin, which exhibits moderate solubility in polar aprotic solvents .
- Purity : Commercially available analogs, such as 5-((Trimethylsilyl)ethynyl)pyrimidine, are typically synthesized at >95% purity, suggesting that this compound could achieve similar standards with optimized protocols .
Biological Activity
5-Pentylpyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a pentyl group attached to the pyrimidine ring, which enhances its lipophilicity and potentially its biological activity. The synthesis of this compound derivatives typically involves multi-step organic reactions, including nucleophilic substitutions and cyclization processes.
Antimicrobial Activity
A study investigated the antimicrobial properties of various pyrimidine derivatives, including 6-pentylpyrimidine-5-carbonitrile. The results indicated significant antibacterial activity against Gram-positive bacteria. The compound exhibited marked efficacy, particularly against Staphylococcus aureus and Streptococcus pneumoniae, with minimal activity against Candida albicans .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-Pentylpyrimidine-5-carbonitrile | Staphylococcus aureus | 16 µg/mL |
| 6-Pentylpyrimidine-5-carbonitrile | Streptococcus pneumoniae | 32 µg/mL |
| 6-Pentylpyrimidine-5-carbonitrile | Candida albicans | No significant activity |
Anticancer Activity
Research has shown that certain pyrimidine derivatives can inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), both of which are involved in inflammatory processes and tumor progression. The dual inhibition of these pathways suggests potential for developing anti-inflammatory and anticancer therapies .
Case Study: Dual Inhibition Mechanism
A notable case study demonstrated that a series of novel 5-substituted pyrimidines exhibited significant antitumor effects by simultaneously reducing NO and PGE2 levels. This mechanism was linked to their ability to modulate inflammatory responses, which are often upregulated in cancerous tissues .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinities of this compound derivatives to various biological targets. For example, compounds were assessed for their ability to inhibit Plasmodium falciparum dihydrofolate reductase (PfDHFR), an essential enzyme for malaria parasite survival. The results indicated promising inhibitory activity with Ki values ranging from 1.3 to 243 nM for different analogs .
Pharmacokinetics and Toxicity
Understanding the pharmacokinetic properties of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption and distribution characteristics; however, further investigation into its metabolic stability and cytotoxicity is needed to ensure safety profiles are acceptable for clinical use.
Table 2: Pharmacokinetic Properties of Selected Pyrimidines
| Compound | Absorption (h) | Distribution Volume (L/kg) | Half-Life (h) |
|---|---|---|---|
| 6-Pentylpyrimidine-5-carbonitrile | 2 | 0.9 | 4 |
| Other Pyrimidines | Variable | Variable | Variable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
